8-METHYL-7-[(2-METHYLPHENYL)METHOXY]-4-PROPYL-2H-CHROMEN-2-ONE
Overview
Description
8-METHYL-7-[(2-METHYLPHENYL)METHOXY]-4-PROPYL-2H-CHROMEN-2-ONE is a synthetic organic compound belonging to the class of chromen-2-one derivatives
Preparation Methods
The synthesis of 8-METHYL-7-[(2-METHYLPHENYL)METHOXY]-4-PROPYL-2H-CHROMEN-2-ONE typically involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the chromen-2-one core: This can be achieved through the Pechmann condensation reaction, where a phenol reacts with a β-keto ester in the presence of an acid catalyst.
Introduction of the propyl group: This step involves the alkylation of the chromen-2-one core with a suitable propylating agent under basic conditions.
Final methylation: The methyl group at the 8-position can be introduced through a Friedel-Crafts alkylation reaction using a methylating agent.
Industrial production methods for this compound would likely involve optimization of these steps to improve yield and reduce costs, including the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
8-METHYL-7-[(2-METHYLPHENYL)METHOXY]-4-PROPYL-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions using appropriate nucleophiles.
Coupling reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.
Scientific Research Applications
8-METHYL-7-[(2-METHYLPHENYL)METHOXY]-4-PROPYL-2H-CHROMEN-2-ONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its structural similarity to other bioactive coumarins.
Material Science: It can be used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its fluorescent properties.
Biological Research: The compound is used as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 8-METHYL-7-[(2-METHYLPHENYL)METHOXY]-4-PROPYL-2H-CHROMEN-2-ONE involves its interaction with various molecular targets. In medicinal chemistry, it is believed to exert its effects by inhibiting specific enzymes or receptors involved in inflammatory and cancer pathways. The compound’s structure allows it to fit into the active sites of these targets, blocking their activity and leading to therapeutic effects .
Comparison with Similar Compounds
8-METHYL-7-[(2-METHYLPHENYL)METHOXY]-4-PROPYL-2H-CHROMEN-2-ONE can be compared with other similar compounds such as:
Coumarin: The parent compound, which has a simpler structure and is widely studied for its anticoagulant and antimicrobial properties.
Warfarin: A well-known anticoagulant derived from coumarin, used in the treatment of blood clots.
Osthole: A naturally occurring coumarin derivative with anti-inflammatory and anticancer properties.
Properties
IUPAC Name |
8-methyl-7-[(2-methylphenyl)methoxy]-4-propylchromen-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O3/c1-4-7-16-12-20(22)24-21-15(3)19(11-10-18(16)21)23-13-17-9-6-5-8-14(17)2/h5-6,8-12H,4,7,13H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJFQWOZBGRMIGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC3=CC=CC=C3C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.